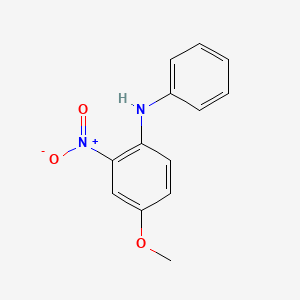
4-methoxy-2-nitro-N-phenylaniline
Vue d'ensemble
Description
4-methoxy-2-nitro-N-phenylaniline is an organic compound with the molecular formula C14H14N2O3. It is an aniline derivative, characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to the benzene ring. This compound is of interest due to its applications in various fields, including the synthesis of dyes and pigments, as well as its potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-methoxy-2-nitro-N-phenylaniline can be synthesized through several methods. One common approach involves the nitration of 4-methoxyaniline, followed by the coupling of the resulting 4-methoxy-2-nitroaniline with aniline. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the coupling reaction can be facilitated by catalysts such as copper acetate and bases like potassium carbonate .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and coupling processes. These methods are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-methoxy-2-nitro-N-phenylaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, where the methoxy group is converted to a hydroxyl group.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Strong nucleophiles such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: 4-amino-2-nitro-N-phenylaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-hydroxy-2-nitro-N-phenylaniline.
Applications De Recherche Scientifique
4-methoxy-2-nitro-N-phenylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a molluscicidal agent.
Medicine: Studied for its effects on hemolytic anemia.
Industry: Utilized in the production of various chemical compounds
Mécanisme D'action
The mechanism of action of 4-methoxy-2-nitro-N-phenylaniline involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can also participate in hydrogen bonding and other interactions with molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-methoxy-2-methyl-N-phenylaniline
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol .
Uniqueness
4-methoxy-2-nitro-N-phenylaniline is unique due to the presence of both a methoxy and a nitro group on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
IUPAC Name |
4-methoxy-2-nitro-N-phenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-18-11-7-8-12(13(9-11)15(16)17)14-10-5-3-2-4-6-10/h2-9,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOUHSUSULMZDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=CC=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5442-46-6 | |
| Record name | NSC12996 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12996 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



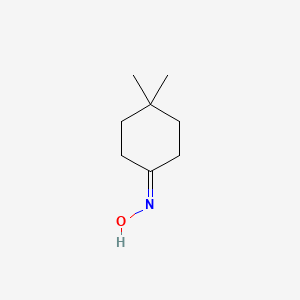
![methyl N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]glycinate](/img/structure/B3060509.png)


![2-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3060515.png)
![Thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B3060517.png)
![6-(tert-butyl)-2-[(2-chlorobenzyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B3060518.png)
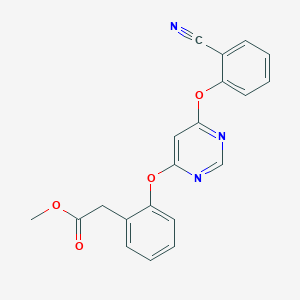

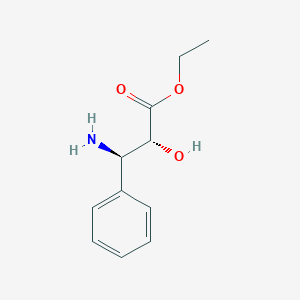
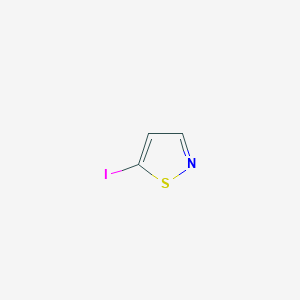

![N-[2-(2-Pyridinyl)ethyl]benzamide](/img/structure/B3060529.png)
